![molecular formula C17H16N2O2S B2576862 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide CAS No. 862831-17-2](/img/structure/B2576862.png)
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
Indole and its derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Indole derivatives are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . Thiophene was discovered as a contaminant in benzene .
Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .
Chemical Reactions Analysis
Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively . It possesses intramolecular hydrogen bonding . Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .
Scientific Research Applications
- Research suggests that MLS000684773 exhibits potential anticancer activity. It may interfere with cancer cell growth, proliferation, and survival pathways. Studies have explored its effects on various cancer types, including breast, lung, and colon cancers .
- MLS000684773 has shown anti-inflammatory properties in preclinical studies. It may modulate inflammatory pathways and reduce inflammation-related damage. Researchers have investigated its potential for treating inflammatory diseases .
- Some studies indicate that MLS000684773 could have neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and protect against neurodegenerative conditions. Further research is needed to validate these findings .
- MLS000684773 has been evaluated for its antimicrobial properties. It may inhibit the growth of certain bacteria and fungi. Investigations have focused on its potential as an antimicrobial agent .
- Researchers have explored MLS000684773’s impact on metabolic disorders such as diabetes and obesity. It may influence glucose metabolism, lipid regulation, and insulin sensitivity. These findings open avenues for therapeutic development .
- MLS000684773’s chemical structure makes it suitable for drug delivery systems. Scientists have investigated its use as a carrier for targeted drug delivery, enhancing drug solubility, stability, and bioavailability .
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotective Potential
Antimicrobial Activity
Metabolic Disorders
Drug Delivery Systems
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-15(13-7-3-4-8-14(13)19(11)2)16(20)17(21)18-10-12-6-5-9-22-12/h3-9H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGSQLKEDIFCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide |
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